Regioisomeric Fluorine Substitution: 2'-Fluoro vs. 3'-Fluoro vs. 4'-Fluoro Valerophenone Derivatives
The 2'-fluoro substitution on the phenyl ring of CAS 898786-12-4 confers a molecular geometry distinct from the 3'-fluoro (CAS 898786-15-7) and 4'-fluoro (CAS 898786-18-0) regioisomers . The SMILES notation Fc1ccccc1C(=O)CCCCC2OCC(C)(C)CO2 explicitly defines ortho-substitution on the aromatic ring relative to the ketone carbonyl, a structural feature that influences the compound's electronic environment and potential intermolecular interactions differently than meta- or para-substituted analogs . The ortho-fluorine atom creates a unique steric and electronic environment around the carbonyl group that cannot be replicated by the alternative regioisomers [1].
| Evidence Dimension | Regioisomeric fluorine substitution pattern on aromatic ring |
|---|---|
| Target Compound Data | 2'-fluoro (ortho) substitution; SMILES Fc1ccccc1C(=O)CCCCC2OCC(C)(C)CO2 |
| Comparator Or Baseline | 3'-fluoro (meta, CAS 898786-15-7): Fc1cccc(c1)C(=O)CCCCC2OCC(C)(C)CO2; 4'-fluoro (para, CAS 898786-18-0): Fc1ccc(cc1)C(=O)CCCCC2OCC(C)(C)CO2 |
| Quantified Difference | Regioisomeric positional variation: ortho vs. meta vs. para fluorine placement on phenyl ring |
| Conditions | SMILES structural specification from authoritative chemical databases |
Why This Matters
Selection of the correct regioisomer is essential for structure-activity relationship (SAR) consistency in medicinal chemistry and for reproducible synthetic outcomes in multi-step organic syntheses.
- [1] Müller, K.; Faeh, C.; Diederich, F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science 2007, 317 (5846), 1881–1886. DOI: 10.1126/science.1131943. View Source
